Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide
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Overview
Description
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluoromethyl group attached to a pyrimidine ring, which is further substituted with a 4-methylphenyl group and a sulfide linkage. The presence of the difluoromethyl group imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
Sulfone derivatives, a group to which this compound belongs, have been shown to exhibit antifungal activity .
Mode of Action
It’s known that sulfone derivatives can interfere with the ergosterol content in fungal cells . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death.
Biochemical Pathways
The compound is involved in the difluoromethylation process, which is a chemical reaction that introduces a difluoromethyl group into a molecule . This process can affect various biochemical pathways, depending on the specific targets of the compound. In the case of antifungal activity, it likely disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes .
Pharmacokinetics
The compound’s difluoromethyl group has been associated with increased metabolic stability and cns penetration in pharmaceutical candidates .
Result of Action
The result of the compound’s action is the disruption of ergosterol production in fungal cells, leading to increased susceptibility to the compound . This disruption can lead to cell death, providing the compound with its antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, such as ClCF₂H, in the presence of a base to achieve the desired substitution . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the difluoromethyl group under specific conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products retain the core structure of the pyrimidine ring, with modifications to the functional groups attached to it .
Scientific Research Applications
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide include:
- Difluoromethyl 4-methylphenyl sulfone
- Difluoromethyl 4-methylphenyl sulfoxide
- Difluoromethyl 4-methylphenyl pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the difluoromethyl group, the pyrimidine ring, and the sulfide linkage. This combination imparts distinct physicochemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-methylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2S/c1-8-2-4-9(5-3-8)10-6-7-15-12(16-10)17-11(13)14/h2-7,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSBOWWWIXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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